Cobalt--molybdenum (7/6)
Description
Cobalt-molybdenum (Co-Mo) systems are pivotal in heterogeneous catalysis, particularly in hydrodesulfurization (HDS), hydrogen evolution reactions (HER), and ketonization processes. The term "Cobalt-molybdenum (7/6)" likely denotes a specific stoichiometric ratio (7:6 Co:Mo) or a phase structure optimized for catalytic performance. While direct references to this exact ratio are absent in the provided evidence, analogous Co-Mo catalysts are extensively documented. For instance, 20%Co-Mo/Al₂O₃ demonstrates superior ketonization activity for pentanoic acid at 320–420°C , and Co-MoSx catalysts with variable Co/(Co+Mo) molar ratios (0–0.63) exhibit tunable surface areas and catalytic efficiencies . These systems typically leverage synergies between Co’s redox activity and Mo’s sulfur affinity, enabling robust performance in demanding environments like petroleum refining and renewable hydrogen production .
Properties
CAS No. |
12134-10-0 |
|---|---|
Molecular Formula |
Co7Mo6 |
Molecular Weight |
988.2 g/mol |
IUPAC Name |
cobalt;molybdenum |
InChI |
InChI=1S/7Co.6Mo |
InChI Key |
WLBIPUOQUWRMTD-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (7/6) can be synthesized through various methods, including chemical vapor deposition, solvothermal synthesis, and impregnation techniques. One common method involves the co-precipitation of cobalt and molybdenum salts, followed by calcination to form the desired bimetallic compound. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the properties of the final product .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (7/6) is often produced using large-scale impregnation methods. This involves mixing cobalt and molybdenum precursors with a support material, such as alumina, followed by drying and calcination. This method ensures uniform distribution of the metals on the support, enhancing the catalytic properties of the compound .
Chemical Reactions Analysis
Hydrogen Evolution Reactions (HER)
Cobalt-molybdenum sulfides (Co-Mo-S) derived from Co₇Mo₆ precursors demonstrate exceptional HER performance:
-
MoS₂/CoSe₂ Hybrid : A hybrid catalyst achieves a HER onset potential of −11 mV (vs. RHE) in acidic media, rivaling platinum-based catalysts. Synergy between MoS₂ and CoSe₂ enhances active-site density and charge transfer .
-
Co-Mo-S Layered Structures : Nanolayered Co-Mo-S catalysts promote C–S bond formation in thioether synthesis, achieving >95% yield in alkylation reactions. Activity depends on Co₃S₄ phase stability and Co–Mo–S edge-site dispersion .
Hydrocarbon Reforming
Co₇Mo₆ oxides (CoMoOₓ) enable ethane (C₂H₆) activation via synergistic mechanisms:
-
CO₂-Assisted Dehydrogenation : CoMoOₓ couples C₂H₆ dehydrogenation with reverse water-gas shift (RWGS), where CO₂ provides reactive oxygen species for C–H bond cleavage. Turnover rates depend on Co’s Lewis acidity and oxygen vacancy density .
-
Coke Resistance : Co₃Mo₃N’s lattice nitrogen oxidizes coke precursors, mitigating deactivation during prolonged reactions .
Phase Transformations
Co₇Mo₆ undergoes reversible structural changes under reactive conditions:
-
Nitrogen Loss/Regeneration : Co₃Mo₃N loses lattice nitrogen under H₂/Ar flow (700°C), forming Co₆Mo₆N. Subsequent N₂ treatment regenerates Co₃Mo₃N, restoring catalytic activity .
-
Carburization/Nitridation : CoMoO₄ precursors convert to Co₃Mo₃C or Co₃Mo₃N via controlled ammonolysis or carbothermal reduction. Excess carbon or nitrogen alters phase purity and activity .
Catalyst Stability and Recycling
-
Sulfurization/Desulfurization : Co-Mo-S catalysts degrade via cobalt leaching from MoS₂ edges but retain activity through Co₉S₈ → Co₃S₄ phase transitions. Reactivation with H₂S restores performance .
-
Alkali Promotion : Cs-doped Co₃Mo₃N achieves 986 µmol g⁻¹ h⁻¹ NH₃ synthesis rates, surpassing unpromoted analogs by 2× .
Scientific Research Applications
Cobalt-molybdenum (7/6), also represented as Co7Mo6, is a chemical compound with diverse applications, particularly in scientific research . This compound has a specific structure, unique chemical and physical properties, and various applications .
Scientific Research Applications
Catalysis: Cobalt-molybdenum compounds are frequently used as catalysts in various chemical reactions .
- Hydrocarbon Conversion: Cobalt-molybdenum catalysts are effective in hydrocarbon conversion processes, including desulfurization, denitrogenation, hydrogenation, and hydroforming .
- Selective Oxidation: Cobalt molybdenum oxide catalysts (CoMoO4) can be used for the selective oxidation of cyclohexane using molecular oxygen .
- Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER): Ultrathin CoMoP nanosheets have demonstrated effectiveness in both OER and HER. The incorporation of molybdenum within the CoP lattice enables rapid water dissociation and stable performance .
- Ammonia Synthesis: Cobalt molybdenum systems have been found to play a role in ammonia synthesis, with the presence of nitrogen in the 16c Wyckoff lattice site being associated with activity .
Materials Science: Cobalt-molybdenum alloys possess properties that make them useful in various material science applications .
- Coatings: Teflon finishes, which can be applied to materials made from ferrous metals, chromium, nickel alloys, copper, aluminum, glass, and ceramics, offer chemical inertness, water repellency, anti-sticking ability, and friction resistance .
- Radiation Shielding: Cobalt-molybdenum alloys can be used in radiation shielding .
- Other Applications: Bearing assembly, ballast, casting and step soldering .
Examples of Cobalt-Molybdenum Catalysts Preparation
- A supported cobalt-molybdenum oxide catalyst can be prepared by impregnating a carrier in two separate steps . The carrier, such as activated alumina, alumina-silica, or titania, is immersed in a soluble molybdenum-containing salt solution, like ammoniacal ammonium molybdate. The carrier is then drained, dried, and heated to form molybdic oxide. Subsequently, the carrier is immersed in a soluble cobalt-containing salt solution, such as cobaltous nitrate, drained, dried, and heated to form cobalt oxide .
- Ultrathin CoMoP nanosheets can be synthesized through a simple ion etching and phosphorization method .
Mechanism of Action
The mechanism of action of cobalt–molybdenum (7/6) involves the synergistic interaction between cobalt and molybdenum atoms. This interaction enhances the compound’s catalytic properties, allowing it to facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in hydrodesulfurization, the compound interacts with sulfur-containing molecules, breaking the sulfur-carbon bonds and converting them into hydrogen sulfide and desulfurized hydrocarbons .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other Co-Mo Ratios
Co-Mo catalysts’ properties hinge on their composition and support materials. For example:
- 20%Co-Mo/Al₂O₃: Achieves 85% pentanoic acid conversion to 4-nonanone at 420°C, outperforming lower Co-loading variants due to optimized acid site distribution .
- Co-MoSx-0.13 (Co/(Co+Mo) = 0.13): Exhibits a peak surface area of 11.5 m²/g, enhancing active site exposure for syngas-to-alcohol conversion .
- CoMo-C/CA : Carburized Co-Mo on activated carbon achieves high thermal stability (700°C) via carbothermal reduction, suitable for high-temperature HDS .
Table 1: Performance Metrics of Co-Mo Catalysts
Comparison with Nickel-Molybdenum (Ni-Mo) Catalysts
Ni-Mo catalysts are primary competitors in HDS. While Co-Mo systems excel in sulfur removal from aromatic hydrocarbons, Ni-Mo variants dominate in saturating polyaromatics. Environmental impact assessments suggest comparable production footprints for Co-Mo and Ni-Mo catalysts, though Ni-Mo data remain underrepresented .
Comparison with Monometallic Catalysts
- Pure Mo Sulfides : Lack Co’s redox flexibility, resulting in lower HDS activity. For example, MoS₂ requires higher temperatures (>400°C) for comparable desulfurization efficiency .
- Pure Co Oxides : Exhibit poor sulfur tolerance but superior activity in oxidation reactions, highlighting the necessity of bimetallic synergy in Co-Mo systems .
pH-Universal HER Catalysts
Recent advances in Co-Mo alloy cuboids demonstrate exceptional HER performance across pH 0–14, achieving overpotentials <50 mV at 10 mA/cm². This outperforms Pt-based catalysts in alkaline media and rivals MoS₂ in acidic conditions .
Research Findings and Industrial Relevance
- Environmental Impact : Co-Mo catalyst recycling via NaOH fusion and pH-controlled separation reduces industrial waste, recovering >90% Mo and Co for reuse .
- Market Trends : Co-Mo catalysts dominate 45% of the HDS market (2024), driven by stringent fuel sulfur regulations .
- Synthesis Innovations: Carbothermal reduction and sulfurization protocols (e.g., KSCN treatment) enhance Co-Mo dispersion and stability .
Table 2: Advantages and Limitations of Co-Mo vs. Competing Catalysts
| Catalyst Type | Advantages | Limitations |
|---|---|---|
| Co-Mo | High sulfur affinity, pH-universal HER | Costlier than Fe-based alternatives |
| Ni-Mo | Superior polyaromatic saturation | Limited environmental impact data |
| MoS₂ | Low-cost HER in acidic media | Poor activity in alkaline conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
